molecular formula C14H14N2O3 B12900521 (E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate CAS No. 13311-42-7

(E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate

Cat. No.: B12900521
CAS No.: 13311-42-7
M. Wt: 258.27 g/mol
InChI Key: CTVQLBFIRMEBNQ-DTQAZKPQSA-N
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Description

(E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate is a synthetic organic compound that features a quinoline moiety, which is a fused ring structure containing a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the hydroxyimino and ester functionalities. One common method involves the condensation of quinoline-2-carbaldehyde with ethyl nitrite under basic conditions to form the hydroxyimino group, followed by esterification with ethyl bromoacetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Amides, thioesters.

Scientific Research Applications

(E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the hydroxyimino group can form reactive intermediates that interact with cellular proteins, inhibiting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure without the hydroxyimino and ester functionalities.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Primaquine: Another antimalarial drug with a quinoline core.

Uniqueness

(E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate is unique due to the presence of both the hydroxyimino and ester groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

CAS No.

13311-42-7

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl (2E)-2-hydroxyimino-3-quinolin-2-ylpropanoate

InChI

InChI=1S/C14H14N2O3/c1-2-19-14(17)13(16-18)9-11-8-7-10-5-3-4-6-12(10)15-11/h3-8,18H,2,9H2,1H3/b16-13+

InChI Key

CTVQLBFIRMEBNQ-DTQAZKPQSA-N

Isomeric SMILES

CCOC(=O)/C(=N/O)/CC1=NC2=CC=CC=C2C=C1

Canonical SMILES

CCOC(=O)C(=NO)CC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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